tert-Butylphosphonic dichloride

Beschreibung

Significance and Research Context in Organophosphorus Chemistry

The importance of tert-butylphosphonic dichloride in organophosphorus chemistry stems from its role as a precursor to a wide array of phosphonic acid derivatives. cymitquimica.com The two chlorine atoms are readily displaced by various nucleophiles, allowing for the introduction of the tert-butylphosphonyl moiety into different molecular frameworks. cymitquimica.com This reactivity is crucial for the synthesis of phosphonates and phosphoramidates, classes of compounds with significant biological and material science applications. cymitquimica.com

Furthermore, the tert-butyl group imparts specific properties to the resulting molecules, such as increased solubility in organic solvents and steric bulk that can influence reaction pathways and final molecular geometries. This has made this compound a popular building block in the design of specialized ligands for catalysis and in the creation of new materials.

Evolution of Research Perspectives and Key Milestones

The exploration of this compound and its derivatives has evolved considerably over time. Early research focused on the fundamental reactivity of the P-Cl bonds and the synthesis of simple phosphonic acid derivatives. A notable early reference to its synthesis can be found in The Journal of Organic Chemistry in 1951. chemsynthesis.com

More recently, research has shifted towards its application in more complex synthetic challenges. A significant milestone has been its use in the development of ligands for various cross-coupling reactions, including the Buchwald-Hartwig, Heck, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama couplings. sigmaaldrich.com The steric and electronic properties of ligands derived from this compound can significantly enhance the efficiency and selectivity of these powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Scope and Objectives for Advanced Academic Investigation

The future of research involving this compound is geared towards several advanced academic pursuits. A primary objective is the rational design and synthesis of novel phosphonate-based materials with tailored electronic and photophysical properties. Its potential as a coupling agent in polymer production is also an area of active investigation. cymitquimica.com

Another key area of focus is the continued development of sophisticated catalysts and ligands. By fine-tuning the substituents on the phosphorus atom, researchers aim to create highly active and selective catalysts for challenging chemical transformations. The study of the aggregation behavior of related compounds, such as tert-butylphosphonic acid, using techniques like single-crystal X-ray diffraction and computational methods, provides insights into the non-covalent interactions that can be harnessed in crystal engineering and supramolecular chemistry. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4707-95-3 | sigmaaldrich.comsigmaaldrich.comcymitquimica.com |

| Molecular Formula | (CH₃)₃CP(O)Cl₂ | sigmaaldrich.comcymitquimica.comchembk.com |

| Molecular Weight | 174.99 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 121-123 °C | sigmaaldrich.comsigmaaldrich.comchemsynthesis.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

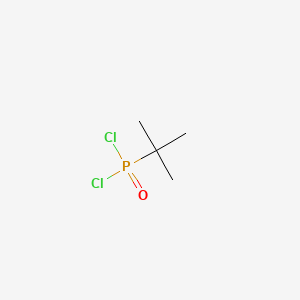

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-dichlorophosphoryl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUGNSMOWJIYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369906 | |

| Record name | tert-Butylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-95-3 | |

| Record name | tert-Butylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butylphosphonic Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established and Emerging Synthesis Routes for tert-Butylphosphonic Dichloride

The synthesis of this compound, a crucial intermediate in the production of various organophosphorus compounds, has been approached through several established and developing methodologies. These routes primarily involve the transformation of carefully selected precursors through halogenation, reactions with phosphorus halides, and derivatization processes.

Halogenation of Precursor Phosphonic Acids

A fundamental and widely employed method for the preparation of this compound involves the direct halogenation of tert-butylphosphonic acid. This transformation is typically achieved using common chlorinating agents. Reagents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are effective for this conversion. The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. drishtiias.com

The general reaction can be represented as: (CH₃)₃C-P(O)(OH)₂ + 2 SOCl₂ → (CH₃)₃C-P(O)Cl₂ + 2 SO₂ + 2 HCl

Similarly, phosphorus pentachloride can be utilized: (CH₃)₃C-P(O)(OH)₂ + 2 PCl₅ → (CH₃)₃C-P(O)Cl₂ + 2 POCl₃ + 2 HCl

The hydrolysis of this compound yields tert-butylphosphonic acid, highlighting the reversible nature of the core chemical transformation under different conditions.

Reactions Involving Phosphorus Halides and Carbon Sources

A historically significant and industrially relevant synthesis is the Kinnear-Perren reaction. This method involves the reaction of a tertiary alkyl halide, specifically tert-butyl chloride, with phosphorus trichloride (B1173362) (PCl₃) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.com This reaction proceeds through the formation of an alkylphosphonous dichloride-aluminum chloride complex, which is then oxidized and hydrolyzed to yield the phosphonic acid. Subsequent chlorination, as described previously, produces the target this compound. The yields for this process are reported to be in the range of 80 to 95%. google.com

A notable challenge in this synthesis is the formation of a stable complex between the product and aluminum chloride, which can complicate the isolation of the desired phenylphosphonic dichloride. google.com Industrial processes often require an additional step to break this complex, using agents like phosphorus oxychloride or pyridine (B92270). google.com

Derivatization from tert-Butylphosphonous Dichloride

Another synthetic pathway involves the oxidation of tert-butylphosphonous dichloride ((CH₃)₃CPCl₂). This trivalent phosphorus compound can be converted to the pentavalent this compound through controlled oxidation. Various oxidizing agents can be employed for this purpose. This method is advantageous when the precursor, tert-butylphosphonous dichloride, is readily available.

Innovative Synthetic Strategies and Process Optimization

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and environmentally benign processes. This trend has influenced the synthesis of organophosphorus compounds, including this compound.

Flow Chemistry Approaches for Enhanced Efficiency and Selectivity

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov While specific examples detailing the flow synthesis of this compound are not extensively reported in the provided results, the application of flow chemistry to the synthesis of other organophosphorus compounds suggests its potential applicability. nih.govbeilstein-journals.org For instance, electrochemical syntheses of various organophosphorus compounds have been successfully performed in flow reactors, demonstrating the feasibility of this technology for P-C bond formation and other key transformations. beilstein-journals.org The precise control over reaction parameters offered by flow systems could lead to higher yields and selectivities in the synthesis of this compound, minimizing byproduct formation.

Catalyst-Free Methods in P-Cl Bond Formation

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. While many traditional methods for P-Cl bond formation rely on catalysts, research into alternative, catalyst-free approaches is ongoing. For example, the reaction of phosphines with sulfuryl chloride is a known method for producing dichlorides via electrophilic chlorination, though it generates gaseous byproducts that require careful management. The exploration of photochemical methods for C-P bond formation also represents a frontier in organophosphorus chemistry, potentially offering catalyst-free pathways under mild conditions. rsc.org Although not directly applied to this compound in the available literature, these emerging strategies point towards future possibilities for more sustainable synthetic routes.

Asymmetric Synthesis Considerations in Related Compounds

The direct asymmetric synthesis of this compound is not a primary focus in the literature; however, the principles for creating stereogenic phosphorus centers are well-established in the synthesis of its derivatives and related P-chiral compounds. nih.govrug.nl These methods are crucial for applications in asymmetric catalysis and medicinal chemistry where specific enantiomers are required. rsc.orgresearchgate.net

A prominent strategy involves the use of chiral auxiliaries. Prochiral phosphorus compounds can be reacted with optically pure auxiliaries, such as TADDOL, BINOL, or menthol (B31143) derivatives, to form diastereomeric mixtures. rsc.orgrsc.org These diastereomers, having different physical properties, can then be separated. Subsequent removal of the chiral auxiliary yields the desired P-chiral product. For example, H-phosphonates bearing a TADDOL auxiliary can be prepared from the reaction of PCl₃ with the chiral diol, followed by hydrolysis. rsc.org Similarly, the axially chiral molecule BINOL is a widely used auxiliary that can influence the stereochemical outcome of reactions at the phosphorus center. rsc.orgrsc.org

Catalytic methods represent another powerful approach. The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is challenging but offers an efficient route to enantiomerically enriched products. nih.gov Chiral nucleophilic catalysis, for instance, has been used to couple racemic H-phosphinate species with alcohols, yielding chiral phosphonate (B1237965) products with modest enantioselectivity. nih.gov Optimization of catalyst, solvent, and temperature is critical to achieving high stereocontrol. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms of this compound is fundamental to controlling reaction outcomes and optimizing synthetic protocols. Its chemistry is characterized by the electrophilic phosphorus atom and the significant steric influence of the tert-butyl group.

Nucleophilic substitution at the phosphorus center of compounds like this compound typically proceeds through an associative, two-step addition-elimination mechanism. researchgate.net This pathway involves the formation of a transient pentacoordinate intermediate or transition state. researchgate.net The geometry of this state is often a trigonal bipyramid (TBP). researchgate.net

Computational methods, particularly density functional theory (DFT), are invaluable for investigating these transition state structures. scm.comresearchgate.net For an Sₙ2-type reaction at a phosphorus center, the nucleophile attacks the electrophilic phosphorus atom, leading to a TBP transition state where the geometry changes from tetrahedral to trigonal-bipyramidal. researchgate.net The incoming nucleophile and the leaving group preferentially occupy the apical positions to minimize repulsion. The stability of this transition state, which can be influenced by factors like solvent and substituents, dictates the reaction's kinetic feasibility and stereochemical course. researchgate.netfrontiersin.org For complex reactions, locating the transition state involves searching for a first-order saddle point on the potential energy surface, which corresponds to a structure with exactly one imaginary frequency. scm.com

The tert-butyl group is exceptionally bulky, and its attachment to the phosphorus atom imposes significant steric hindrance, which profoundly impacts reactivity. le.ac.ukttu.ee This steric crowding can dramatically decrease the rate of nucleophilic substitution compared to less hindered analogues like methylphosphonates. ttu.ee The bulky group can physically obstruct the nucleophile's approach to the electrophilic phosphorus center. le.ac.uk

This steric effect is not merely a kinetic barrier; it is a powerful tool for directing the stereochemical outcome of reactions. In nucleophilic substitution, an attack may be forced to occur opposite the t-butyl substituent, influencing the geometry of the resulting intermediate. le.ac.uk This resistance to nucleophilic attack at a phosphorus center bearing a t-butyl group has been noted in various studies, sometimes inhibiting reactions altogether. le.ac.uk In the alkaline hydrolysis of phosphonium (B103445) salts, the presence of two t-butyl groups was found to completely prevent attack at the phosphorus center, leading to alternative decomposition pathways. le.ac.uk This demonstrates the critical role of steric bulk in determining the reaction pathway and product distribution. le.ac.uk

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (B52724) are often employed in nucleophilic substitution reactions involving phosphine (B1218219) nucleophiles and alkyl halide electrophiles. walisongo.ac.id The solvent can influence reaction mechanisms; for example, the solvolysis of phosphate (B84403) ester dianions can switch from a bimolecular (Sₙ2(P)-type) mechanism in water to a unimolecular (Sₙ1(P)-type) mechanism in the less polar tert-butyl alcohol. frontiersin.org

Temperature and Catalysis: Temperature control is essential, as inorganic catalysts often require high temperatures to work efficiently, whereas enzymes, which are protein catalysts, may be damaged at temperatures above 40°C. ncert.nic.in In many substitution reactions at a phosphorus center, a base such as triethylamine (B128534) is added to neutralize the HCl generated, driving the reaction to completion. researchgate.net

Nucleophile and Substrate Structure: The nature of the nucleophile and the structure of the electrophile also play a key role. More electron-rich phosphines, for example, are generally better nucleophiles. walisongo.ac.id Steric hindrance on the electrophile can reduce reactivity, as observed in Sₙ2 reactions. walisongo.ac.id

The following table summarizes the general influence of various reaction parameters on transformations involving phosphonic dichlorides.

| Reaction Condition | General Effect on Product Distribution and Yield |

| Solvent | Affects reaction rates and can alter the mechanistic pathway (e.g., Sₙ1 vs. Sₙ2). frontiersin.org |

| Temperature | Influences reaction rates; higher temperatures may lead to side reactions or decomposition. ncert.nic.in |

| Catalyst/Base | Can accelerate reactions and neutralize acidic byproducts to improve yield and completion. researchgate.net |

| Steric Hindrance | Bulky groups on the phosphorus or nucleophile can decrease reaction rates and direct stereochemistry. le.ac.ukttu.ee |

| Nucleophile Strength | More potent nucleophiles generally lead to faster reaction rates. walisongo.ac.id |

Reactivity and Derivative Chemistry of Tert Butylphosphonic Dichloride

Formation of Phosphonate (B1237965) Derivatives

The two chlorine atoms attached to the phosphorus center in tert-butylphosphonic dichloride are highly reactive and susceptible to nucleophilic substitution, providing a straightforward route to various phosphonate esters.

Alcoholysis and Esterification Reactions

The reaction of this compound with alcohols or phenols, a process known as alcoholysis or esterification, readily yields the corresponding phosphonate esters. The reaction typically proceeds by the stepwise replacement of the chlorine atoms. The reaction of this compound with one equivalent of an alcohol (ROH) in the presence of a base, such as a tertiary amine, to neutralize the liberated hydrogen chloride, can lead to the formation of the corresponding phosphonochloridate ester, (CH₃)₃CP(O)(OR)Cl. Further reaction with a second equivalent of the same or a different alcohol produces the diester, (CH₃)₃CP(O)(OR)₂.

A German patent describes a process where this compound is first converted to tert-butylphosphonic acid difluoride, which then reacts with alcohols. For instance, reaction with ethanol (B145695) in the presence of sodium ethoxide yields tert-butylphosphonic acid O-ethyl ester fluoride. google.com While direct esterification of the dichloride is a common industrial practice, detailed academic studies on the kinetics and mechanism with a wide range of alcohols are not extensively documented in readily available literature.

The general transformation can be represented as: (CH₃)₃CP(O)Cl₂ + 2 ROH → (CH₃)₃CP(O)(OR)₂ + 2 HCl

Phenols, being less nucleophilic than alcohols, can also be used to synthesize aryl phosphonates, often requiring more forcing conditions or the use of a catalyst.

Synthesis of Cyclic Phosphonates

The reaction of this compound with diols, such as ethylene (B1197577) glycol or propane-1,3-diol, provides an efficient route to cyclic phosphonates. In these reactions, the diol acts as a binucleophile, replacing both chlorine atoms to form a cyclic ester. The size of the resulting ring is determined by the chain length of the diol. For example, reaction with ethylene glycol yields a five-membered ring (a 1,3,2-dioxaphospholane derivative), while reaction with propane-1,3-diol results in a six-membered ring (a 1,3,2-dioxaphosphorinane (B14751949) derivative). These reactions are typically carried out in the presence of a base to scavenge the HCl produced.

The general reaction is as follows: (CH₃)₃CP(O)Cl₂ + HO-(CH₂)n-OH → (CH₃)₃CP(O)[O-(CH₂)n-O] + 2 HCl

While the synthesis of various cyclic phosphonates is a well-established area of organophosphorus chemistry, specific research findings detailing the synthesis and characterization of cyclic phosphonates derived from this compound are not extensively reported in the primary literature, suggesting a potential area for further investigation.

Generation of Phosphinic Chlorides and Acids

The chemistry of this compound extends beyond the formation of phosphonate esters to the synthesis of phosphinic acid derivatives, which contain two carbon-phosphorus bonds.

Alkylation Reactions at the Phosphorus Center

The introduction of a second organic group to the phosphorus atom of this compound can be achieved through reaction with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li). This reaction leads to the formation of tert-butyl(alkyl)phosphinic chlorides, (CH₃)₃C(R')P(O)Cl. The steric hindrance imposed by the tert-butyl group can influence the feasibility and yield of these reactions, often favoring the use of less bulky alkylating agents.

Research has shown that the reaction of perfluoroalkyl Grignard reagents with phenylphosphonic dichloride, a related compound, successfully yields bis(perfluoroalkyl)phenyl phosphine (B1218219) oxides. proquest.com This suggests that similar transformations with this compound are plausible. The general reaction with a Grignard reagent is:

(CH₃)₃CP(O)Cl₂ + R'MgX → (CH₃)₃C(R')P(O)Cl + MgXCl

Subsequent hydrolysis of the resulting phosphinic chloride yields the corresponding tert-butyl(alkyl)phosphinic acid.

Oxidation Pathways Leading to Phosphinic Acid Derivatives

The direct oxidation of this compound itself does not lead to phosphinic acid derivatives as the phosphorus is already in its highest oxidation state (+5). However, phosphinic acids can be obtained from the hydrolysis of the phosphinic chlorides synthesized in the previous section (3.2.1).

Alternatively, related phosphorus compounds in lower oxidation states can be oxidized to form phosphinic acids. For instance, the oxidation of a phosphinous chloride, (CH₃)₃C(R')PCl, would yield the corresponding phosphinic chloride, which can then be hydrolyzed. Common oxidizing agents for such transformations include hydrogen peroxide or potassium permanganate. The specific conditions required would depend on the nature of the substituents on the phosphorus atom.

Amination and Diamidation Reactions

The reaction of this compound with ammonia, primary amines, or secondary amines provides a versatile route to P-(tert-butyl)phosphonic amides and diamides. These compounds are of interest in medicinal chemistry and as ligands in coordination chemistry.

The reaction with one equivalent of an amine (R'NH₂) can yield the phosphonamidic chloride, (CH₃)₃CP(O)(NHR')Cl. The use of two equivalents of the same amine, or one equivalent of the amine and a non-nucleophilic base, leads to the formation of the P-(tert-butyl)-N-substituted phosphonic amide, (CH₃)₃CP(O)(NHR')₂.

When two equivalents of a primary amine (R'NH₂) or a secondary amine (R'R''NH) are reacted with this compound, a phosphonic diamide (B1670390) is formed. For example, the reaction with two equivalents of a primary amine proceeds as follows:

(CH₃)₃CP(O)Cl₂ + 4 R'NH₂ → (CH₃)₃CP(O)(NHR')₂ + 2 [R'NH₃]⁺Cl⁻

A German patent discloses the reaction of tert-butylphosphonic acid difluoride (derived from the dichloride) with methylamine (B109427) to produce tert-butylphosphonic acid fluoromethylamide. google.com This indicates the feasibility of forming P-N bonds from this compound derivatives. The synthesis of various phosphonamidates from different phosphonic dichlorides is a well-established field, suggesting that a wide range of amine nucleophiles can be successfully employed with this compound to generate a library of corresponding amides and diamides. nih.govmdpi.commdpi.com

Synthesis of Phosphonamidic Chlorides

The reaction of this compound with primary or secondary amines is a primary method for synthesizing P-tert-butylphosphonamidic chlorides. This reaction typically involves the nucleophilic attack of the amine on the phosphorus atom, leading to the displacement of one of the chlorine atoms.

The general reaction can be represented as:

(CH₃)₃CP(O)Cl₂ + R¹R²NH → (CH₃)₃CP(O)(Cl)(NR¹R²) + HCl

The reaction conditions, such as solvent and temperature, can influence the yield and selectivity of the product. For instance, the reaction of this compound with t-butylamine can be controlled to produce N-t-butyl-P-tert-butylphosphonamidic chloride. However, this specific phosphonamidic chloride can also be synthesized indirectly through the oxidation of BuᵗP(Cl)NHBuᵗ, which is obtained from the reaction of BuᵗPCl₂ and t-butylamine. rsc.org

A German patent describes a process for preparing phosphonic acid amide fluorides by first reacting this compound with primary or secondary amines to form the corresponding phosphonamidic chloride, which is then fluorinated. google.com

Table 1: Examples of Phosphonamidic Chlorides from this compound

| Amine | Product |

| t-Butylamine | N-t-butyl-P-tert-butylphosphonamidic chloride |

| Diethylamine | N,N-diethyl-P-tert-butylphosphonamidic chloride |

This table is generated based on the general reactivity of phosphonic dichlorides with amines.

Formation of Phosphonic Diamides

When this compound is treated with an excess of a primary or secondary amine, both chlorine atoms are substituted, leading to the formation of P-tert-butylphosphonic diamides.

The general reaction is as follows:

(CH₃)₃CP(O)Cl₂ + 2 R¹R²NH → (CH₃)₃CP(O)(NR¹R²)₂ + 2 HCl

For example, the reaction of this compound with an excess of t-butylamine at elevated temperatures yields the corresponding diamide, BuᵗP(O)(NHBuᵗ)₂, as the primary product. rsc.org This highlights the influence of reaction conditions on the final product distribution.

Table 2: Examples of Phosphonic Diamides from this compound

| Amine | Product |

| t-Butylamine | N,N'-di-t-butyl-P-tert-butylphosphonic diamide |

| Methylamine | N,N'-dimethyl-P-tert-butylphosphonic diamide |

This table illustrates potential products based on the described reactivity.

Mechanistic Studies of Amidation, Including Elimination-Addition Processes

The amidation of phosphonic dichlorides can proceed through different mechanisms. While a direct nucleophilic substitution (addition-elimination) at the phosphorus center is common, evidence also suggests the possibility of an elimination-addition mechanism. rsc.orgchemistrysteps.comlibretexts.org

In the context of related phosphonamidic chlorides, studies have shown that reactions with amines can be surprisingly insensitive to steric hindrance, which supports an elimination-addition pathway. rsc.org This mechanism involves the initial elimination of HCl to form a highly reactive metaphosphonate intermediate, which then undergoes nucleophilic addition by the amine.

For the reaction of N-t-butyl-P-alkylphosphonamidic chlorides with amines, the observed low sensitivity to steric effects in both the substrate and the amine suggests a departure from a simple nucleophilic attack at the phosphorus atom. rsc.org Instead, an elimination-addition mechanism is proposed. rsc.org

Detailed mechanistic investigations, including computational studies on related boron-catalyzed amidation reactions, highlight the complexity of these transformations and the potential for multiple competing pathways. rsc.org

Role in Coordination Chemistry and Metal Complexation

Derivatives of this compound, particularly phosphines and phosphonic acids, are valuable ligands in coordination chemistry. The bulky tert-butyl group can influence the coordination geometry and reactivity of the resulting metal complexes.

Precursor for the Synthesis of Mono- and Bidentate Phosphine Ligands

While this compound itself is not a phosphine, it can serve as a precursor for the synthesis of tert-butyl substituted phosphine ligands. The reduction of the P(V) center in the dichloride or its derivatives to P(III) is a necessary step.

Bulky and electron-rich trialkylphosphines, such as tri-tert-butylphosphine, are highly effective in promoting catalytic cycles in cross-coupling reactions. tcichemicals.com They enhance both oxidative addition and reductive elimination steps. tcichemicals.com The synthesis of such phosphines often involves precursors that can be handled more easily in air, such as phosphonium (B103445) borate (B1201080) salts, which are then neutralized to generate the active phosphine ligand. tcichemicals.com

Formation of Metal-Phosphorus Complexes and Clusters

Phosphine ligands derived from tert-butyl precursors readily form complexes with a variety of transition metals. nih.gov The steric bulk of the tert-butyl group can be advantageous, for instance, by promoting the formation of specific coordination geometries or by stabilizing reactive metal centers.

The synthesis of these complexes typically involves reacting the phosphine ligand with a suitable metal precursor in an appropriate solvent. nih.gov The resulting metal-phosphine complexes have applications in catalysis and materials science.

Mediator in Supramolecular Assembly via Related Phosphonic Acids (e.g., with N-heterocycles)

The corresponding phosphonic acid, tert-butylphosphonic acid ((CH₃)₃CP(O)(OH)₂), is a versatile building block in supramolecular chemistry. nih.gov Its ability to form strong hydrogen bonds allows it to assemble into various structures, including dimers, hexameric clusters, and one-dimensional polymers, depending on the solvent. nih.govresearchgate.net

Polymerization Reactions and Polymer Modification

The reactivity of the phosphorus-chlorine bonds in this compound makes it a suitable candidate for polycondensation reactions with di-functional monomers, such as diols and bisphenols, to form poly(phosphonate)s. These reactions typically proceed via the elimination of hydrogen chloride.

Incorporation into Poly(phosphonate) Architectures

The synthesis of poly(phosphonate)s from this compound can be achieved through various polymerization techniques, including interfacial and solution polycondensation.

Interfacial Polycondensation: This method involves the reaction of this compound, typically dissolved in an organic solvent, with a diol or bisphenol dissolved in an aqueous alkaline solution. The polymerization occurs at the interface between the two immiscible phases. Phase-transfer catalysts, such as tetra-n-butylammonium bromide, are often employed to facilitate the transport of the deprotonated diol to the organic phase, enhancing the reaction rate and polymer molecular weight. For instance, the polycondensation of a phosphonic dichloride with bisphenol A in a water/organic solvent system in the presence of a base and a phase-transfer catalyst yields the corresponding polyphosphonate. lew.ro The general reaction scheme for the interfacial polymerization of this compound with a generic diol (HO-R-OH) is depicted below:

n (CH₃)₃CP(O)Cl₂ + n HO-R-OH → [-(CH₃)₃CP(O)-O-R-O-]ₙ + 2n HCl

The properties of the resulting poly(phosphonate)s, such as molecular weight and yield, are influenced by reaction parameters including the nature of the organic solvent, the type and concentration of the phase-transfer catalyst, the stirring speed, and the reaction temperature.

Solution Polycondensation: In this technique, both the this compound and the diol are dissolved in a common inert solvent, often in the presence of an acid scavenger like pyridine (B92270) or triethylamine (B128534) to neutralize the evolved hydrogen chloride. This method offers better control over stoichiometry and can lead to polymers with higher molecular weights and narrower molecular weight distributions compared to interfacial polymerization.

A variety of diols can be utilized for the synthesis of poly(phosphonate)s with this compound, leading to a range of polymer architectures with different properties. The choice of the diol, whether aliphatic or aromatic, significantly impacts the thermal and mechanical properties of the final polymer. For example, the use of aromatic diols like bisphenol A generally results in polymers with higher glass transition temperatures and improved thermal stability compared to those derived from aliphatic diols. rsc.org

A representative example of the synthesis of a polyphosphonate via interfacial polycondensation is the reaction of cyclohexylphosphonic dichloride with bisphenol A. lew.ro While not this compound, this study provides insight into the reaction conditions. The optimal conditions reported were a temperature range of -5 to 5 °C and a molar ratio of the phosphonic dichloride to bisphenol A of 2.0:1.0, utilizing tetrabutylammonium (B224687) bromide as the phase-transfer catalyst. lew.ro The resulting polyphosphonate was characterized by various spectroscopic methods, confirming the polymer structure. lew.ro

Table 1: Representative Polycondensation Reaction for Poly(phosphonate) Synthesis

| Parameter | Value/Condition |

| Phosphonic Dichloride | Cyclohexylphosphonic dichloride |

| Diol | Bisphenol A |

| Polymerization Method | Interfacial Polycondensation |

| Temperature | -5 to 5 °C |

| Molar Ratio (Dichloride:Diol) | 2.0 : 1.0 |

| Catalyst | Tetrabutylammonium Bromide |

Note: This table is based on the synthesis of a polyphosphonate from cyclohexylphosphonic dichloride and serves as an illustrative example of the reaction conditions that could be adapted for this compound.

Influence on Polymer Properties (e.g., flame retardancy)

The incorporation of phosphonate units, such as the tert-butylphosphonate moiety, into a polymer backbone can significantly enhance its flame retardant properties. Phosphorus-based flame retardants are known to act through both condensed-phase and gas-phase mechanisms. nih.gov

Condensed-Phase Mechanism: In the condensed phase, upon heating, the phosphorus-containing units can decompose to form phosphoric or polyphosphoric acid. mdpi.com This acidic species acts as a catalyst for the dehydration and cross-linking of the polymer, leading to the formation of a thermally stable char layer on the surface of the material. mdpi.com This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of flammable volatile degradation products to the gas phase. mdpi.com The bulky tert-butyl group in the phosphonate unit may also contribute to the formation of a more substantial and insulating char. The char residue of a phosphorus-containing vitrimer was found to be approximately 22 wt% at 700 °C, compared to 14 wt% for a non-phosphorus-based counterpart. utwente.nl

Gas-Phase Mechanism: In the gas phase, the thermal decomposition of the phosphonate units can release phosphorus-containing radicals, such as PO• and PO₂•. nih.gov These radicals can scavenge the highly reactive H• and OH• radicals that are crucial for the propagation of the combustion process in the flame, thereby interrupting the exothermic chain reactions and extinguishing the flame. nih.gov This flame poisoning effect is a key aspect of the gas-phase flame retardant activity of many organophosphorus compounds.

The effectiveness of the flame retardancy is often evaluated using standard fire tests such as the Limiting Oxygen Index (LOI) and cone calorimetry.

Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy. For example, the incorporation of a high-phosphorus-content polyphosphonate into polyethylene (B3416737) terephthalate (B1205515) (PET) at a 10 wt% loading increased the LOI from 20.5% for pure PET to 28.7%. nih.gov

Cone Calorimetry: The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR), total heat release (THR), and other combustion parameters of a material under a controlled heat flux. researchgate.net A reduction in the peak heat release rate (pHRR) is a key indicator of improved fire safety. For instance, the addition of 10 wt% of a polyphosphonate to PET resulted in a significant reduction of the pHRR by 80% and the THR by 60.5%. nih.gov Similarly, a phosphorus-containing vitrimer exhibited a lower pHRR compared to a non-phosphorus reference vitrimer. utwente.nl

Table 2: Illustrative Flame Retardant Properties of Phosphorus-Containing Polymers

| Polymer System | Phosphorus FR Loading (wt%) | LOI (%) | pHRR Reduction (%) | Reference |

| PET/Polyphosphonate | 10 | 28.7 | 80 | nih.gov |

| TPU/Phosphoramide | 15 | 27.3 | - | nih.gov |

| Epoxy/DOPO-diamine | 2 | 31 | - | mdpi.com |

Applications in Catalysis and Functional Materials Science

Catalytic Roles in Organic Synthesis

Application in Asymmetric Hydrogenations

Extensive searches for documented applications of tert-butylphosphonic dichloride as a precursor for chiral ligands in asymmetric hydrogenation did not yield specific research findings. While ligands bearing bulky tert-butyl groups are known to be effective in this field, a direct synthetic lineage from this compound to a specific, high-performing chiral hydrogenation catalyst is not described in the available literature.

Facilitation of Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Heck, Suzuki-Miyaura)

This compound is commercially marketed as a potential precursor or ligand for a range of palladium-catalyzed cross-coupling reactions. alkalisci.comsigmaaldrich.com These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The bulky tert-butyl group is a common feature in successful phosphine (B1218219) ligands for these transformations, as it can promote the formation of the active, low-coordinate palladium species necessary for the catalytic cycle. However, specific, peer-reviewed studies detailing the conversion of this compound into a defined ligand and its subsequent performance (e.g., turnover number, yields across various substrates) in these specific coupling reactions could not be identified for this review.

Organocatalytic and Metal-Free Catalytic Systems

There is no available research data to support the application of this compound or its derivatives in the field of organocatalysis or other metal-free catalytic systems.

Development of Advanced Functional Materials

In contrast to its catalytic applications, the use of this compound as a precursor for functional materials is more clearly documented in specific instances.

Precursors for Phosphorus-Containing Flame Retardants

While organophosphorus compounds are a major class of flame retardants, specific studies detailing the synthesis of flame-retardant materials starting from this compound are not available in the reviewed literature.

Application in the Synthesis of Single-Source Precursors for Nanomaterials (e.g., metal sulfides)

A notable application of this compound is in the synthesis of single-source precursors for metal sulfide (B99878) nanoparticles. Research has shown that it can be derivatized to form ligands that coordinate with metal ions, creating complexes that decompose under controlled conditions to yield well-defined nanomaterials. iiserpune.ac.in

In one detailed study, this compound was used as the starting material to synthesize a t-butyl phosphoric diamide (B1670390) ligand. iiserpune.ac.in This was achieved by reacting the dichloride with an excess of 3-aminopyridine (B143674) in toluene. The resulting ligand was then reacted with cadmium(II) ions. These complexes were demonstrated to function as effective single-source precursors for the generation of cadmium sulfide (CdS) nanoparticles. iiserpune.ac.in The formation of CdS nanoparticles was confirmed through UV-Visible spectroscopy, which showed a characteristic surface plasmon resonance band at 366 nm. iiserpune.ac.in This synthetic route highlights the utility of this compound in creating tailored molecules for the bottom-up synthesis of advanced nanomaterials.

Surface Modification of Inorganic Materials (e.g., metal oxides) via Phosphonic Acid Derivatives

The conversion of this compound to its corresponding phosphonic acid, tert-butylphosphonic acid, unlocks a significant application in the surface engineering of inorganic materials. Phosphonic acids are well-established agents for modifying the surfaces of a wide range of metal oxides. This modification is achieved through the formation of self-assembled monolayers (SAMs) on the material's surface.

The phosphonic acid group (–PO(OH)₂) readily binds to the hydroxyl groups present on metal oxide surfaces, forming strong, covalent P-O-metal bonds. This process allows for the precise tuning of the surface properties of materials such as titanium dioxide (TiO₂), zinc oxide (ZnO), indium tin oxide (ITO), and alumina (B75360) (Al₂O₃). The bulky tert-butyl group in tert-butylphosphonic acid provides a robust and sterically hindered outer layer to the modified surface.

Research has demonstrated that the application of phosphonic acid derivatives can significantly alter the physicochemical characteristics of inorganic materials. These changes include modifications to surface energy, work function, and catalytic activity. For instance, the formation of a phosphonic acid SAM on a metal oxide catalyst can influence its selectivity and activity in various chemical reactions. Studies have shown that such modifications can impact alcohol dehydration and other catalytic processes by altering the near-surface environment of the catalyst.

The stability of these phosphonic acid monolayers is a key factor in their practical application. Research indicates that these SAMs can remain intact at temperatures up to approximately 400°C in inert environments, highlighting their robustness for various applications.

Table 1: Effects of Phosphonic Acid Surface Modification on Inorganic Materials

| Inorganic Material | Phosphonic Acid Derivative | Key Research Finding |

| Titanium Dioxide (TiO₂) | Alkylphosphonic acids | Formation of organized and robust SAMs that can enhance the catalytic activity for alcohol dehydration. |

| Zinc Oxide (ZnO) | Perfluorinated phosphonic acids | Increased stability of the nanoparticles and tunable surface properties. |

| Indium Tin Oxide (ITO) | Pentafluorobenzyl phosphonic acid | Rapid and efficient modification of the surface work function, comparable to conventional dip-coating methods. |

| Alumina (Al₂O₃) | Various phosphonic acids | Formation of stable SAMs that alter the surface chemistry and can decrease catalytic activity for certain reactions. |

| Cerium Dioxide (CeO₂) | Alkylphosphonic acids | Promotion of dehydration activity when functionalized with phosphonic acid modifiers. |

| Tin Dioxide (SnO₂) | Alkylphosphonic acids | Increased dehydration activity upon functionalization. |

Chemical Biology and Medicinal Chemistry Applications

While this compound is a reactive chemical, its direct application in the synthesis of complex, biologically active molecules as outlined below is not extensively documented in scientific literature. The steric hindrance of the tert-butyl group can influence its reactivity and the biological activity of the final compounds. However, the broader class of organophosphorus compounds, including phosphonic acids and their derivatives, plays a crucial role in these fields.

Design of Chemical Genetics Tools (e.g., enzyme inhibitors)

Phosphonates, which are derivatives of phosphonic acids, are known to be effective enzyme inhibitors. They can act as stable mimics of the tetrahedral transition states of phosphate (B84403) esters in enzymatic reactions. This makes them valuable tools in chemical genetics for probing enzyme function. While theoretically, this compound could serve as a starting material for such inhibitors, the literature more commonly reports the use of other phosphonates with different R-groups that are more amenable to mimicking natural substrates or binding to specific enzyme active sites. The bulky tert-butyl group may not be optimal for fitting into the active sites of many enzymes.

Synthesis of Biologically Active Organophosphorus Compounds (e.g., phosphonoamino acids, bis-phosphonates)

Phosphonoamino acids , which are analogs of natural amino acids where the carboxylic acid group is replaced by a phosphonic acid group, are of interest for their potential as enzyme inhibitors and therapeutic agents. The synthesis of these compounds typically involves the use of various phosphorus-containing reagents. While this compound could potentially be used to introduce the phosphonic acid moiety, its application in the synthesis of phosphonoamino acids is not a commonly reported method.

Bisphosphonates are a well-established class of drugs used to treat bone disorders such as osteoporosis. Their structure, characterized by a P-C-P backbone, allows them to bind strongly to bone mineral. The synthesis of bisphosphonates often involves the reaction of a carboxylic acid with a mixture of phosphorous acid and phosphorus trihalide. While this compound is a phosphorus dihalide, its direct use as a primary reagent in the synthesis of clinically approved bisphosphonates is not documented. The substituents on the carbon atom of the P-C-P core are critical for the biological activity of bisphosphonates, and the synthetic routes are typically tailored to introduce specific side chains that are essential for their therapeutic effect.

Advanced Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Structural Determination

For tert-Butylphosphonic dichloride, a single-crystal X-ray diffraction study would reveal the exact geometry around the phosphorus atom, the disposition of the tert-butyl group and the two chlorine atoms, and how the molecules pack in the crystal lattice. However, a search of crystallographic databases and the broader scientific literature did not yield a published crystal structure for this specific compound. The melting point of this compound is reported to be in the range of 121-123 °C, indicating it is a solid at room temperature and suitable for such analysis. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state by probing the magnetic properties of atomic nuclei.

Solid-state ³¹P NMR is a valuable technique for characterizing the structure and dynamics of phosphorus-containing materials in their native solid form. This method can distinguish between different crystalline forms (polymorphs), identify amorphous content, and probe intermolecular interactions. For this compound, solid-state ³¹P NMR could provide information on the phosphorus environment within the crystal lattice, which would complement X-ray diffraction data. Studies on other organophosphorus compounds have demonstrated the utility of solid-state ³¹P NMR in understanding their solid-state structure. nih.govresearchgate.net However, no specific solid-state ³¹P NMR studies on this compound have been found.

Rotational-Echo Double Resonance (REDOR) NMR is an advanced solid-state NMR technique used to measure internuclear distances, typically between isotopically labeled atoms like ¹⁵N and ³¹P. This method is particularly powerful for studying the interaction between a phosphorus-containing ligand and a ¹⁵N-labeled protein. nih.govnih.gov If this compound were to be investigated as a ligand for a protein, this technique could provide precise distance constraints to define its binding site. The application of such advanced NMR techniques to study the interactions of this compound has not been reported.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules, including supramolecular aggregates. nih.gov In the context of this compound, ESI-MS could potentially be used to study its behavior in solution, such as the formation of aggregates or complexes. The technique is sensitive to non-covalent interactions and can provide insights into the species present in solution. researchgate.net However, there are no specific reports in the literature on the use of ESI-MS to analyze aggregates of this compound.

Future Directions and Emerging Research Frontiers

Discovery of Novel Reactivity Patterns and Transformation Pathways

The established reactivity of tert-butylphosphonic dichloride, primarily centered on the hydrolysis of its P-Cl bonds, is the foundation for its use. However, future research is set to explore more nuanced and complex transformations. A key area of investigation is the controlled, stepwise substitution of the chloride atoms. This allows for the synthesis of unsymmetrical phosphonic acid derivatives, a class of molecules with significant potential.

One documented transformation pathway involves the reaction of this compound with fluorinating agents, such as alkali fluorides, to yield tert-butylphosphonic acid difluoride. nih.gov This difluoride intermediate can then react selectively with alcohols or amines to produce phosphonic acid ester fluorides or amide fluorides, respectively. nih.gov This pathway opens the door to a variety of functionalized molecules that are not easily accessible through direct hydrolysis.

Furthermore, the hydrolysis product, tert-butylphosphonic acid, serves as a versatile ligand for creating complex inorganic structures. sigmaaldrich.com Research has shown its utility in preparing advanced materials like dinuclear vanadium(IV) complexes, hexanuclear copper(II) cages, and borophosphonate cages. sigmaaldrich.comscientificlabs.com The exploration of its reactions with a wider range of metal ions and clusters is a promising frontier for creating novel catalysts and materials with unique magnetic or electronic properties. The reaction with diols to form cyclic or polymeric phosphonates is another area ripe for discovery, potentially leading to new classes of polymers. researchgate.net

Expansion into Advanced Materials with Tunable Properties

The derivatives of this compound are instrumental in the development of advanced materials. A significant area of expansion is in the field of metal-organic frameworks (MOFs) and coordination polymers. By converting the dichloride to its corresponding acid, researchers can use it as a building block to construct highly ordered, porous materials. sigmaaldrich.comresearchgate.net The bulky tert-butyl group can influence the spacing and geometry of the resulting framework, allowing for the tuning of properties like pore size and gas adsorption capacity. Crystallization of tert-butylphosphonic acid from different solvents has been shown to produce either one-dimensional polymers or discrete hexameric clusters, demonstrating how processing conditions can control the final architecture. researchgate.net

Another critical application is the use of phosphonate-based compounds as flame retardants. google.comnih.gov Organophosphorus compounds can be incorporated into polymers like thermoplastic polyurethane (TPU) to enhance their fire resistance. mdpi.com They often work in the condensed phase by promoting the formation of a protective layer of char, which insulates the underlying material from heat and prevents the release of flammable gases. google.com Future research will likely focus on synthesizing novel phosphonate (B1237965) polymers and additives derived from this compound to create high-performance, transparent, and flame-retardant plastics with minimal impact on the polymer's mechanical properties. nih.govmdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The complexity of chemical reactions presents a significant challenge that is increasingly being addressed by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes, suggesting optimal conditions, and even designing novel molecules from scratch. sigmaaldrich.comchemsynthesis.com For a reactive precursor like this compound, ML models can be trained on vast datasets of known organophosphorus reactions to predict how it will behave with a wide array of reactants under various conditions (e.g., temperature, solvent, catalyst). sigmaaldrich.com

This predictive power accelerates the discovery of new transformation pathways by allowing chemists to prioritize experiments with the highest probability of success, saving time and resources. nih.gov Neural network models have already demonstrated the ability to accurately recommend reaction conditions for a broad range of organic reactions after being trained on millions of examples. sigmaaldrich.com

Furthermore, generative ML models, such as recurrent neural networks (RNNs), are being used for the de novo design of organophosphorus molecules with specific desired properties. rsc.orgrsc.org By starting with a fragment like the tert-butylphosphonyl group, these models can generate novel molecular structures that could be synthesized from this compound and are predicted to have high biological activity or specific material properties. rsc.orgrsc.orgnih.gov The application of these AI tools specifically to this compound chemistry is an emerging frontier that promises to fast-track innovation.

Sustainable Synthesis and Green Chemistry Innovations

Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles. The conventional synthesis of this compound often involves the use of phosphorus trichloride (B1173362) and a Lewis acid like aluminum chloride. nih.gov While effective, such methods can generate significant chemical waste that requires treatment.

Future research will focus on developing greener and more sustainable routes to this compound and its derivatives. Key goals of green chemistry include waste prevention, maximizing atom economy, and using less hazardous chemicals. alfachemic.com Innovations may include the development of solid acid catalysts to replace traditional Lewis acids, which would simplify product purification and allow for catalyst recycling.

Exploration of Biotechnological and Biomedical Applications

While this compound itself is a reactive intermediate, its derivatives hold promise for various biomedical and biotechnological applications. The phosphonate group is a well-known phosphate (B84403) mimic, and incorporating it into molecules can yield compounds with interesting biological activity. researchgate.net

A key research direction is the synthesis of phosphonic amides and related structures from this compound for evaluation as therapeutic agents. Research into other organophosphorus compounds has shown that amide derivatives can possess significant antimicrobial properties. sigmaaldrich.comchemsynthesis.com For instance, certain dithiophosphonates and amidodithiophosphonates have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, various amide derivatives of other complex molecules have been synthesized and tested against a range of bacteria and fungi. sigmaaldrich.comchemsynthesis.com

The synthetic pathway involves reacting this compound with various amines to create a library of phosphonic diamides. These compounds can then be screened for activity against clinically relevant pathogens. This approach allows for the systematic exploration of structure-activity relationships, where the properties of the amide groups can be tuned to optimize potency and selectivity. sigmaaldrich.com The discovery of a nonhydrolyzable agonist for the LPA1 receptor, a target for various diseases, from a library of phosphonate and thiophosphate derivatives highlights the potential of this chemical class in drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butylphosphonic dichloride, and what analytical methods confirm its purity?

- Methodology : The compound is typically synthesized via interfacial polycondensation, reacting tert-butylphosphonic acid derivatives with chlorinating agents (e.g., PCl₅ or SOCl₂). Key steps include maintaining anhydrous conditions and controlled stoichiometry. Purity is confirmed using ¹H/³¹P NMR (to identify phosphonic dichloride peaks at δ ~10-15 ppm for ³¹P) and FTIR (P=O stretching ~1250 cm⁻¹, P-Cl ~580 cm⁻¹). Quantitative analysis can be performed via titration with AgNO₃ to assess chloride content .

Q. How should researchers handle tert-Butylphosphonic dichloride in air-sensitive reactions?

- Methodology : Due to its hygroscopic and reactive nature, use Schlenk line techniques or gloveboxes under inert gas (N₂/Ar). Storage should be in flame-sealed ampules or desiccators with P₂O₅. For quenching, slowly add to chilled alcohols (e.g., MeOH) to avoid exothermic decomposition. Safety protocols include neutralization traps for HCl off-gases and PPE (acid-resistant gloves, face shields) .

Advanced Research Questions

Q. How can a central composite experimental design optimize polycondensation reactions involving tert-Butylphosphonic dichloride?

- Methodology : A second-order rotatable design (e.g., 2⁴ factorial with axial points) evaluates variables like reaction time (4–24 hrs), temperature (0–40°C), base concentration (NaOH, 0.1–1.0 M), and monomer molar ratio (1:1–2:1). Response surfaces model yield and polymer viscosity. For example, optimal conditions for polyphosphonates were achieved at 12 hrs, 25°C, 0.6 M NaOH, and 1.5:1 dichloride:diol ratio, validated via ANOVA (p < 0.05) .

Q. What strategies mitigate side reactions during derivatization of tert-Butylphosphonic dichloride with nucleophiles?

- Methodology : Side reactions (e.g., hydrolysis or P-O cleavage) are minimized by:

- Using bulky tertiary amines (e.g., DMAP) to stabilize intermediates.

- Low-temperature protocols (−20°C) for moisture-sensitive nucleophiles.

- Stepwise addition of dichloride to excess nucleophile (2–3 equiv) in dry THF. Post-reaction, quenching with NH₄Cl(aq) removes unreacted dichloride. Purity is confirmed via HPLC (C18 column, acetonitrile/H₂O gradient) .

Q. How do NMR and FTIR spectral data resolve contradictions in reported tert-Butylphosphonic dichloride reactivity?

- Methodology : Discrepancies in reactivity (e.g., hydrolysis rates) arise from trace moisture or solvent polarity. ³¹P NMR kinetics (e.g., monitoring P-Cl → P-OH shifts over time) under controlled humidity (e.g., D₂O-saturated atmospheres) quantify hydrolysis rates. ATR-FTIR in situ tracks P-Cl bond degradation. For example, dichloromethane solutions show 10x slower hydrolysis vs. THF due to lower polarity .

Application-Focused Questions

Q. What role does tert-Butylphosphonic dichloride play in synthesizing phosphorus-containing polymers for material science?

- Methodology : It serves as a monomer in polyphosphonate synthesis via interfacial polycondensation with diols (e.g., bisphenol A). The tert-butyl group enhances solubility during polymerization and thermal stability (TGA shows decomposition >250°C). Applications include flame-retardant coatings (UL-94 testing) and ion-exchange membranes (proton conductivity ~10⁻³ S/cm at 80°C) .

Data Contradiction Analysis

Q. How to address conflicting reports on optimal molar ratios in tert-Butylphosphonic dichloride polycondensation?

- Methodology : Discrepancies often stem from differing diol nucleophilicity or solvent polarity. A multivariate analysis (e.g., PCA) of literature data identifies outliers. For example, using electron-deficient diols (e.g., hexafluorobisphenol A) requires higher dichloride ratios (2:1) vs. electron-rich diols (1:1). Validation via GPC (Mw/Mn < 1.5) and DSC (Tg correlation) resolves ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.